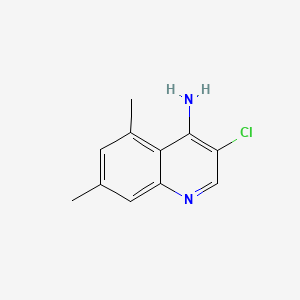

3-Chloro-5,7-dimethylquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1210701-30-6 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.673 |

IUPAC Name |

3-chloro-5,7-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

KDMNTRBQHDDTIV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2N)Cl)C |

Synonyms |

4-Amino-3-chloro-5,7-dimethylquinoline |

Origin of Product |

United States |

Chemical Identity and Molecular Properties of 3 Chloro 5,7 Dimethylquinolin 4 Amine

A precise understanding of a compound's chemical identity and molecular properties is fundamental to any scientific investigation. The following table summarizes the key identifiers and calculated properties for 3-Chloro-5,7-dimethylquinolin-4-amine.

Interactive Data Table: Chemical Identity and Molecular Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1209917-33-8 epa.gov |

| Molecular Formula | C11H11ClN2 |

| Molecular Weight | 206.67 g/mol |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=C(N=C2)N)Cl)C |

| InChI Key | Not available |

| Topological Polar Surface Area | 38.9 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Note: Some properties are calculated based on the chemical structure and may vary slightly depending on the calculation method.

Synthesis and Characterization

General Synthetic Strategies for 4-Aminoquinolines

The most common method for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) with an appropriate amine. nih.govfrontiersin.org This reaction is often facilitated by heat or the use of a base. nih.gov Alternative strategies include palladium-catalyzed cross-coupling reactions and multi-component reactions, which offer access to a wider range of substituted quinolines. frontiersin.org

Plausible Synthetic Route for this compound

A plausible synthesis of this compound would likely start from a corresponding 4-hydroxyquinoline (B1666331) derivative. The synthesis could proceed through the following key steps:

Cyclization: A suitable aniline (B41778), such as 3,5-dimethylaniline, could be reacted with a β-ketoester in a Conrad-Limpach or a similar cyclization reaction to form the corresponding 5,7-dimethylquinolin-4-ol.

Chlorination: The resulting quinolin-4-ol can then be treated with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the 4-chloroquinoline intermediate.

Nitration: Subsequent nitration at the 3-position would introduce the nitro group.

Reduction and Amination: Finally, reduction of the nitro group to an amino group would yield the target compound, this compound.

Alternatively, a route involving the direct amination of a 3,4-dichloroquinoline (B1589890) derivative could also be envisioned.

Characterization of this compound

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Interactive Data Table: Spectroscopic Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline (B57606) ring, singlets for the two methyl groups, and a broad singlet for the amino protons. The chemical shifts would be influenced by the electron-withdrawing chlorine and electron-donating amino and methyl groups. |

| ¹³C NMR | Resonances for all eleven carbon atoms, including the two methyl carbons and the nine quinoline carbons. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms would be particularly informative. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and a C-Cl stretching vibration. |

Chemical Reactivity and Potential Transformations

Reactivity of the 3-Chloro Substituent

The chlorine atom at the 3-position of the quinoline ring is susceptible to nucleophilic substitution reactions. However, its reactivity is generally lower than that of a chlorine atom at the 2- or 4-positions due to the electronic effects of the quinoline ring system. Nevertheless, under appropriate conditions, it could be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, to afford a range of 3-substituted quinoline derivatives.

Reactivity of the 4-Amino Group

The amino group at the 4-position is a versatile functional group that can undergo a variety of chemical transformations. It can be acylated with acid chlorides or anhydrides to form amides, alkylated with alkyl halides, or diazotized and subsequently converted to other functional groups. These reactions provide a means to further elaborate the structure of this compound and synthesize a library of related compounds.

Survey of Analogues and Derivatives in Published Research

Established Synthetic Pathways for Quinoline Derivatives Relevant to the Target Compound

The construction of the quinoline scaffold is a well-trodden path in organic synthesis, with numerous named reactions developed over the past century. These methods provide the foundational frameworks that can be adapted to produce complex derivatives like the target compound.

Classical cyclization reactions remain one of the most straightforward and widely used approaches for generating the quinoline ring system. eurekaselect.com

The Friedländer Synthesis , first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgwikipedia.org The reaction is typically catalyzed by acids or bases and proceeds via an initial aldol (B89426) condensation, followed by cyclodehydration to form the quinoline ring. organicreactions.orgalfa-chemistry.comorganic-chemistry.org The versatility of the Friedländer synthesis lies in its ability to produce polysubstituted quinolines by simply varying the substitution patterns on the two starting materials. eurekaselect.com For instance, to achieve the 5,7-dimethyl substitution pattern of the target compound, one could theoretically employ a 2-amino-3,5-dimethylbenzaldehyde (B1500763) or a related ketone as the starting aryl component.

The Conrad-Limpach Synthesis , discovered in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com This reaction's outcome is temperature-dependent. At moderate temperatures, the aniline (B41778) attacks the keto group, leading to a β-aminoacrylate intermediate which, upon thermal cyclization (often in high-boiling solvents), yields a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgscribd.comnih.gov At higher temperatures, the reaction can proceed via the Knorr quinoline synthesis pathway, where the aniline attacks the ester group first, ultimately yielding a 2-hydroxyquinoline. wikipedia.org The use of a substituted aniline, such as 3,5-dimethylaniline, in the Conrad-Limpach synthesis directly installs the corresponding substituents onto the benzene (B151609) portion of the quinoline ring, resulting in a 5,7-dimethyl-4-hydroxyquinoline (B1341344) core. This intermediate is crucial as the 4-hydroxy group can later be converted to the desired 4-amino group via a 4-chloro intermediate.

| Classical Reaction | Reactants | Product Type | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Substituted Quinolines | Versatile; substitution pattern controlled by reactants. eurekaselect.comorganicreactions.org |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines | Temperature-dependent regioselectivity; provides access to 4-oxyquinolines. wikipedia.orgjptcp.com |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for building complex molecules like quinolines in a single synthetic operation from three or more starting materials. rsc.orgrsc.org This approach is characterized by high atom economy and the ability to generate diverse molecular libraries rapidly. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis. rsc.org A notable example is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which can produce multiply substituted quinolines without the need for a catalyst or additives. organic-chemistry.org These methods construct the quinoline scaffold in a convergent manner, allowing for the strategic introduction of substituents by choosing appropriately functionalized starting components. rsc.orgrsc.org

Targeted Synthesis of this compound

Introducing a chlorine atom specifically at the C3 position of a pre-formed quinoline ring is a significant challenge. The electronic nature of the quinoline ring typically directs electrophilic substitution to other positions. However, specific methods have been developed for C3-functionalization.

One approach involves the direct halogenation of the quinoline scaffold. While direct chlorination can be unselective, methods for regioselective C3-iodination using molecular iodine have been reported, which proceed through a likely radical intermediate. nih.govacs.org These C3-iodoquinolines can then serve as versatile handles for introducing other groups via cross-coupling reactions.

A more direct route to chlorination involves the functionalization of quinoline N-oxides. A novel, one-pot synthesis has been disclosed for creating C3-sulfonate esters and C4-chlorides of quinolines starting from quinoline N-oxides and sulfonyl chlorides. rsc.org In this reaction, the sulfonyl chloride acts as the source for both the sulfonyl group at C3 and the chlorine at C4. While this specific method functionalizes two positions simultaneously, it demonstrates that the C3 position can be activated for substitution. A plausible route to the target compound could involve the chlorination of a 5,7-dimethyl-4-quinolone intermediate. This could potentially be achieved using reagents like N-chlorosuccinimide (NCS) under appropriate conditions, which are known to chlorinate activated ring systems.

The most straightforward and common method to achieve the 5,7-dimethyl substitution pattern is not to functionalize a pre-existing quinoline ring, but to build the pattern into the starting materials. As mentioned previously, using 3,5-dimethylaniline as the aniline component in a Conrad-Limpach or related quinoline synthesis directly and unambiguously places the methyl groups at the desired C5 and C7 positions of the final quinoline scaffold.

While direct C-H activation to functionalize the C5 and C7 positions of quinoline is an area of active research, it presents considerable challenges. nih.gov Methods have been developed for the copper-catalyzed halogenation of quinolines at the C5 and C7 positions using inexpensive sodium halides. rsc.orgresearchgate.net These reactions proceed under mild conditions and are thought to involve a single-electron-transfer process. rsc.org While these methods introduce halogens, not methyl groups, they establish the feasibility of accessing these "remote" C-H bonds for functionalization. Conversion of a C5/C7-dihaloquinoline to a C5/C7-dimethylquinoline would require subsequent steps, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with an appropriate methylating agent. However, constructing the ring from a pre-methylated precursor remains the more efficient and regioselective strategy.

Amination Reactions for Quinolin-4-amine Formation (e.g., Nucleophilic Substitution of Chloroquinolines)

The most direct and widely employed method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a labile leaving group, typically a halogen, at the 4-position of the quinoline ring by an amine nucleophile.

For the synthesis of this compound, the logical precursor would be 3,4-dichloro-5,7-dimethylquinoline (B599046) . In this precursor, the chlorine atom at the C-4 position is significantly more activated towards nucleophilic attack than the chlorine at the C-3 position. This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution at the C-4 position.

The amination reaction would proceed by treating 3,4-dichloro-5,7-dimethylquinoline with a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or ammonia gas in a suitable solvent. The reaction selectively displaces the C-4 chlorine to yield the desired this compound. This regioselectivity is a common feature in the chemistry of dichloroquinolines. researchgate.netsemanticscholar.org For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines consistently results in substitution at the more reactive C-4 position. semanticscholar.orgmdpi.comnih.gov

Optimization of Reaction Conditions: Solvent Systems, Catalysis, and Temperature Control

The efficiency and yield of the amination reaction are highly dependent on the chosen reaction conditions. Optimization of parameters such as solvent, catalyst, and temperature is crucial for a successful synthesis.

Solvent Systems: The choice of solvent can significantly influence the reaction rate and outcome. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are often used as they can effectively solvate the charged intermediates and allow for higher reaction temperatures. mdpi.com Alcohols, such as ethanol, are also commonly employed, sometimes under reflux conditions. semanticscholar.org In some cases, reactions can be performed under neat conditions, where an excess of the amine reactant also serves as the solvent. nih.gov

Catalysis: While many nucleophilic substitutions on activated chloroquinolines can proceed without a catalyst, the addition of one can improve reaction times and yields. Base catalysts, such as potassium carbonate (K₂CO₃), are frequently used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. mdpi.com Acid catalysis, for example with p-dodecylbenzenesulfonic acid (DBSA), has also been reported to facilitate the amination of 4,7-dichloroquinoline. ucsf.edu For less reactive systems or more complex amines, palladium-catalyzed amination (Buchwald-Hartwig reaction) offers a powerful alternative, utilizing ligands like BINAP or DavePhos to facilitate the carbon-nitrogen bond formation. researchgate.net

Temperature Control: These amination reactions typically require elevated temperatures to overcome the activation energy barrier. Reaction temperatures often range from 90 °C to 130 °C, and reaction times can vary from a few hours to 24 hours, depending on the reactivity of the specific substrates and the conditions used. semanticscholar.orgmdpi.comnih.gov The progress of the reaction is commonly monitored by thin-layer chromatography (TLC). semanticscholar.org

| Parameter | Condition | Reactants Example | Purpose/Observation | Source |

| Solvent | DMF | N-(7-chloro-2,4-dichloroquinolin-yl)benzamide and morpholine | High-boiling polar aprotic solvent. | mdpi.com |

| Ethanol | 4,7-dichloroquinoline and various amines | Common protic solvent, often used under reflux. | semanticscholar.org | |

| Neat (excess amine) | 7-substituted-4-chloro-quinoline and butyl amine | Amine acts as both reactant and solvent. | nih.gov | |

| Catalyst | K₂CO₃ (Base) | N-(7-chloro-2,4-dichloroquinolin-yl)benzamide and morpholine | Scavenges generated acid (HCl). | mdpi.com |

| Pd(dba)₂/BINAP (Organometallic) | 4,7-dichloroquinoline and adamantane-amines | For C-N cross-coupling, high selectivity. | researchgate.net | |

| Temperature | 120-130 °C | 7-substituted-4-chloro-quinoline and various amines | To overcome the activation energy for SNAr. | nih.gov |

| 90 °C | 4,7-dichloroquinoline and 3-Amino-1,2,4-triazole | Often used with ultrasound irradiation to accelerate the reaction. | semanticscholar.org |

Post-Synthetic Functionalization and Derivatization Strategies of the this compound Core

Once synthesized, the this compound core offers several sites for further modification to explore the analog space and develop new derivatives. The primary amino group at C-4 and, to a lesser extent, the chloro group at C-3 are the main handles for post-synthetic functionalization.

Modifications at the 4-Amino Group

The primary amine at the 4-position is a versatile functional group that can readily undergo a variety of chemical transformations. This allows for the attachment of diverse side chains and moieties, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. For example, reacting a 4-aminoquinoline with benzoyl chloride would yield an N-benzoyl derivative.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a key functional group in many pharmaceuticals. ucsf.edu

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines). This reaction is often reversible and can be used to introduce complex substituents. semanticscholar.org

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Cyclization: The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to build new heterocyclic rings onto the quinoline scaffold. For instance, reaction of a 4-hydrazinylquinoline intermediate (formed from 4-chloroquinoline) with ethyl acetoacetate (B1235776) can yield a pyrimidinone ring fused to the amino group. semanticscholar.org

| Reaction Type | Reagent Example | Resulting Functional Group | Analogous System | Source |

| Acylation | Benzoyl Chloride | Amide | N-(quinolin-2-yl)benzamides | mdpi.com |

| Condensation | Acetyl naphthalene | Schiff Base (Imine) | 7-chloroquinolin-4-yl derivatives | semanticscholar.org |

| Sulfonylation | Piperidine-1-sulfonyl chloride | Sulfonamide | 7-chloroquinoline-sulfonamide hybrids | ucsf.edu |

| Cyclization | Ethyl acetoacetate (with a hydrazinyl intermediate) | Thioxopyrimidinone ring | 3-[(7-chloroquinolin-4-yl)amino]-...-pyrimidin-4-one | semanticscholar.org |

Further Substitutions on the Quinoline Ring System to Explore Analog Space

Beyond the 4-amino group, the quinoline ring itself can be further modified. The presence of the chlorine atom at the C-3 position provides a potential site for substitution, although it is less reactive than the C-4 position that was targeted in the initial amination.

Modern organometallic cross-coupling reactions offer powerful tools for creating new carbon-carbon or carbon-heteroatom bonds. Potential modifications at the C-3 position could include:

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to introduce new aryl or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to replace the chlorine with a new amino group, creating a diaminopyridine core.

Ullmann Coupling: Copper-catalyzed reactions to form diaryl ethers or biaryl linkages.

These methods have been successfully applied to modify the quinoline ring at various positions in other analogs, demonstrating their utility in expanding the chemical diversity of this scaffold. While challenging, the selective functionalization of the C-3 chloro group in the presence of the 4-amino group would require careful optimization of catalytic systems to achieve the desired transformation and explore new regions of the chemical space.

Unable to Generate Article: Specific Analytical Data for this compound Not Found

Following a comprehensive search for scientific literature and data, the specific experimental analytical information required to construct a detailed article on "this compound" could not be located. The user's request for a thorough article structured with specific data tables for various analytical methodologies cannot be fulfilled without access to published research detailing these findings.

The investigation aimed to find precise data for the following characterization techniques as they pertain to this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): No specific peak assignments or spectral data were found in the public domain for this compound.

Mass Spectrometry (MS): While the molecular weight (206.67 g/mol ) and chemical formula (C₁₁H₁₁ClN₂) are available from chemical suppliers, detailed fragmentation patterns from experimental mass spectra were not available. echemi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Specific characteristic absorption bands for this molecule have not been documented in the searched resources.

X-ray Crystallography: There is no publicly available information regarding the single-crystal X-ray structure of this compound.

High-Performance Liquid Chromatography (HPLC): No specific methods for the analysis or purification of this compound using HPLC were found.

Searches yielded data for structurally related compounds, such as other quinoline derivatives and chlorinated aromatic amines. mdpi.comnih.gov However, this information is not directly applicable for a scientifically accurate report on this compound, as even minor structural changes can significantly alter spectroscopic and chromatographic profiles.

Without the foundational experimental data, the creation of an authoritative and factual article with the required detailed research findings and data tables is not possible.

Evaluation of Anticancer Potential in Established Cell Line Models

Studies on Induction of Apoptosis and Cell Cycle Arrest

The 7-chloroquinoline framework, a key feature of this compound, is frequently associated with anticancer activities, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Studies on structurally related compounds have demonstrated significant effects on cancer cell viability.

For instance, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides were found to have dose- and time-dependent cytotoxic effects on human bladder carcinoma cells (grade II 5637 cell line). nih.gov Two potent compounds from this series, QTCA-1 and QTCA-4, were confirmed to induce significant cell death, causing cell cycle arrest in the G0/G1 phase and promoting apoptosis. nih.gov Further investigation into these derivatives revealed they could also induce apoptosis in triple-negative breast cancer cells. neliti.com

Similarly, research on novel 7-Chloro-(4-thioalkylquinoline) derivatives showed that at concentrations five times their IC50 value, these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM leukemia cell line. criver.com This cell cycle arrest was accompanied by the inhibition of DNA and RNA synthesis and the induction of apoptosis. criver.com In a different study, the quinazoline derivative N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was found to induce cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. mdpi.com This arrest was a precursor to apoptosis mediated through the intrinsic pathway. mdpi.comfrontiersin.org

These findings collectively suggest that compounds bearing the 4-amino-chloroquinoline scaffold possess the potential to disrupt cancer cell proliferation by inducing cell cycle arrest and activating apoptotic pathways.

Table 1: Effects of Structurally Related Quinoline Derivatives on Cell Cycle and Apoptosis This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Effect | Phase of Arrest | Reference |

|---|---|---|---|---|

| 7-Chloroquinoline-1,2,3-triazoyl-carboxamides | 5637 (Bladder Carcinoma) | Cytotoxicity, Apoptosis | G0/G1 | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Apoptosis, DNA/RNA synthesis inhibition | G0/G1 | criver.com |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | SW620 (Colorectal Cancer) | Apoptosis (Intrinsic Pathway) | G2 | mdpi.comfrontiersin.org |

Exploration of Other Investigational Activities (e.g., Anti-inflammatory, Antimalarial, Neuroprotective)

The versatile 4-aminoquinoline scaffold has been explored for a wide range of therapeutic applications beyond oncology.

Anti-inflammatory Activity: Certain 4-aminoquinoline derivatives, such as antrafenine, glafenine, and floctafenine, have been developed as anti-inflammatory agents. rjptonline.org The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins. nih.gov While specific studies on this compound are not available, the general anti-inflammatory potential of the broader quinoline and quinazoline classes has been noted. nih.govnih.gov

Antimalarial Activity: The most prominent activity of 4-amino-7-chloroquinolines is their antimalarial effect. nih.gov This class of compounds has been a cornerstone of malaria treatment for decades. plos.org They are known to be highly potent against erythrocytic stages of Plasmodium parasites, including both chloroquine-sensitive and, in the case of newer analogues, chloroquine-resistant strains. nih.govnih.gov The mechanism is primarily linked to the disruption of the parasite's detoxification process for heme, a toxic byproduct of hemoglobin digestion. nih.gov

Neuroprotective Activity: Recent research has uncovered a potential neuroprotective role for 4-amino-7-chloroquinoline derivatives, particularly in the context of Parkinson's disease. nih.gov These compounds have been identified as agonists of the orphan nuclear receptor Nurr1 (NR4A2), a key transcription factor for the development and maintenance of midbrain dopaminergic neurons. nih.gov Activation of Nurr1 by these ligands protects these critical neurons from inflammation-induced cell death, suggesting a therapeutic potential for neurodegenerative disorders. nih.gov Furthermore, many quinoline derivatives are explored for their potential as multifunctional agents in treating Alzheimer's disease, owing to their antioxidant and neuroprotective properties. nih.govresearchgate.netmdpi.comresearchgate.net

Inhibition of β-Hematin Formation

The primary mechanism of antimalarial action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization. nih.gov Inside its digestive vacuole, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.gov To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin, which is biochemically identical to β-hematin. nih.gov

4-aminoquinoline drugs accumulate in the acidic digestive vacuole of the parasite. rjptonline.org There, they are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. This leads to a buildup of toxic free heme within the parasite, causing oxidative damage to membranes and proteins, ultimately leading to parasite death. nih.gov Numerous studies confirm that the 4-amino-7-chloroquinoline scaffold is highly effective at inhibiting the formation of β-hematin in vitro. nih.gov

Enzyme Inhibition Assays (e.g., PDE4, COMT, AChE, MAO-B)

The quinoline nucleus is a privileged structure known to interact with various enzymes, suggesting that this compound may exhibit inhibitory activity against several enzymatic targets.

Phosphodiesterase 4 (PDE4): Some quinoline analogues have been investigated as PDE4 inhibitors. A study on 3-aminocarboxy-4-anilinoquinoline analogues reported compounds with PDE4B inhibitory activity. nih.gov This suggests that the quinoline scaffold can be adapted to target this enzyme, which is involved in inflammation and neurological processes.

Catechol-O-methyltransferase (COMT): A series of 8-hydroxyquinolines were identified as potent inhibitors of COMT, an enzyme crucial for the metabolism of catecholamine neurotransmitters like dopamine. nus.edu.sg A large-scale computational study also predicted that certain quinoline derivatives could act as COMT inhibitors. researchgate.netresearchgate.net As COMT inhibitors are used in the treatment of Parkinson's disease, this represents another potential neuroprotective mechanism for this class of compounds. parkinson.orgnih.gov

Acetylcholinesterase (AChE): The 4-aminoquinoline core has been identified as a potent scaffold for the design of AChE inhibitors. nih.govnih.gov AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. The simple structure and high inhibitory potency of 4-aminoquinolines make them attractive candidates for developing novel central nervous system drugs. nih.gov

Monoamine Oxidase B (MAO-B): While the evidence is less direct for 4-aminoquinolines, related 8-aminoquinoline analogues have been shown to be potent inhibitors of both MAO-A and MAO-B, with a selectivity for MAO-B. nih.govnih.gov MAO-B is involved in the degradation of dopamine, and its inhibitors are used to treat Parkinson's disease. mdpi.com A computational analysis of a large library of quinoline derivatives also predicted that some could function as MAO-B inhibitors. researchgate.netresearchgate.net

Table 2: Potential Enzyme Inhibition by Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| PDE4B | 4-Anilinoquinolines | Anti-inflammatory, Neurological | nih.gov |

| COMT | 8-Hydroxyquinolines | Parkinson's Disease | nus.edu.sg |

| AChE | 4-Aminoquinolines | Alzheimer's Disease | nih.govnih.gov |

Mechanistic Investigations at the Cellular and Molecular Level

Identification of Putative Molecular Targets and Binding Interactions

Based on the activities of related compounds, several molecular targets can be postulated for this compound.

In the context of anticancer activity , the primary targets are likely components of the apoptotic machinery. Molecular docking studies on related quinazoline compounds suggest interactions with key signaling proteins like c-Src and those in the PI3K/mTOR pathway. The induction of the intrinsic apoptotic pathway points to interactions with Bcl-2 family proteins (e.g., Bax, Bcl-2) and the subsequent activation of initiator caspase-9 and executioner caspases-3 and 7. frontiersin.org

For its antimalarial activity , the undisputed molecular target is heme (ferriprotoporphyrin IX) within the parasite's digestive vacuole. The 4-aminoquinoline nucleus forms a complex with heme, preventing its sequestration into hemozoin. nih.gov

In neuroprotection , the key identified target for the 4-amino-7-chloroquinoline scaffold is the ligand-binding domain of the NR4A2 (Nurr1) nuclear receptor. nih.gov Agonistic binding to this receptor is believed to mediate the observed protective effects on dopaminergic neurons. nih.gov

As an AChE inhibitor , the molecule would bind to the active site of the acetylcholinesterase enzyme. Docking studies suggest the 4-amino group is crucial for interacting with key residues within the catalytic site, thereby blocking the entry of the natural substrate, acetylcholine. nih.gov

Elucidation of Cellular Pathway Modulation and Signaling Interference

The interaction of this compound with its molecular targets would trigger downstream effects on cellular pathways.

Apoptotic Signaling: By targeting proteins like the Bcl-2 family, the compound could modulate the mitochondrial apoptotic pathway. This involves altering the mitochondrial membrane potential, facilitating the release of cytochrome c, and initiating the caspase cascade, leading to programmed cell death. frontiersin.org Interference with cell cycle regulators would halt cell proliferation at checkpoints like G0/G1 or G2/M, preventing damaged cells from dividing. nih.govcriver.commdpi.com

Heme Detoxification Pathway: In Plasmodium falciparum, the compound directly interferes with the heme detoxification pathway. By inhibiting hemozoin formation, it causes a buildup of toxic heme, which induces oxidative stress and lyses parasitic membranes, effectively killing the parasite. nih.gov

Neuroprotective Signaling: Through the activation of the NR4A2 receptor, 4-amino-7-chloroquinoline derivatives can modulate the transcription of genes essential for dopaminergic neuron survival and function. nih.gov This pathway also suppresses the expression of pro-inflammatory genes in glial cells, thus reducing neuroinflammation, a key factor in the pathology of Parkinson's disease. nih.gov

Structure-Activity Relationship (SAR) Derivations for Observed Biological Effects

Impact of Chloro and Methyl Substitutions on Activity and Selectivity

The substituents on the quinoline nucleus play a critical role in modulating the compound's physicochemical properties and, consequently, its biological efficacy. The presence of a halogen, specifically chlorine, at the 7-position is a well-established requirement for potent antimalarial activity in the 4-aminoquinoline series. youtube.comacs.org This electron-withdrawing group is considered essential for optimal activity. youtube.com Conversely, substitution at the 3-position of the quinoline ring with a halogen has been shown to decrease activity. For instance, 3-halo derivatives of chloroquine exhibited a significant drop in potency against Plasmodium falciparum. researchgate.net This suggests that the 3-chloro group in this compound is likely to reduce its biological efficacy compared to its 7-chloro counterparts.

Methyl groups, being electron-donating, have a markedly different impact on activity compared to halogens. Replacing the essential 7-chloro group with a methyl group typically leads to a loss of activity. youtube.com Furthermore, the introduction of a methyl group at the 8-position has been found to abolish antimalarial activity completely. pharmacy180.com While the specific effects of methyl groups at the 5- and 7-positions are less defined in isolation, general SAR principles for related compounds suggest that electron-donating substituents at the 7-position are detrimental. nih.gov Therefore, the 7-methyl group in this compound is predicted to negatively influence its activity. The 5-methyl substitution's primary influence may relate more to altering the molecule's lipophilicity and steric profile rather than its electronic properties.

| Position on Quinoline Ring | Substituent Type | General Effect on Antimalarial Activity | Reference Example |

|---|---|---|---|

| 3 | Halogen (e.g., Cl) | Decreases activity | 3-Halo Chloroquine Analogs researchgate.net |

| 3 | Methyl | Reduces activity (less than 7-Cl analogs) | Sontoquin youtube.com |

| 7 | Electron-withdrawing (e.g., Cl, Br, CF3) | Essential for high activity | Chloroquine youtube.comnih.gov |

| 7 | Electron-donating (e.g., CH3, OCH3) | Reduces or abolishes activity | 7-Methyl Analogs youtube.comnih.gov |

| 8 | Methyl | Abolishes activity | 8-Methyl Analogs youtube.compharmacy180.com |

Role of the 4-Amino Group in Target Interaction and Biological Response

The 4-amino group is an indispensable feature for the biological activity of this class of compounds. nih.gov It serves as the crucial linkage point for a basic side chain and is fundamental to the molecule's primary mechanism of action, which involves interaction with heme within the parasite's digestive vacuole. researchgate.netresearchgate.net

Target Interaction: The 4-aminoquinoline nucleus is responsible for forming a complex with ferriprotoporphyrin IX (hematin), a toxic byproduct of hemoglobin digestion by the parasite. acs.org This interaction is believed to prevent the detoxification of hematin into hemozoin (the malaria pigment), leading to a buildup of the toxic heme which ultimately kills the parasite. acs.orgresearchgate.net Studies have shown that 2- and 4-aminoquinolines possess a unique and strong affinity for hematin, which is a necessary, though not sufficient, condition for their antiparasitic effect. acs.orgresearchgate.net The introduction of an alkyl group, such as a methyl group, on the 4-amino nitrogen can influence the delocalization of its lone pair of electrons, which is thought to favorably impact the binding with heme and modulate biological activity. nih.gov

Biological Response: The biological response is heavily dependent on the accumulation of the drug within the acidic digestive vacuole of the parasite, a process known as pH trapping. researchgate.netbohrium.com This accumulation requires at least two protonatable nitrogen atoms: one in the quinoline ring (at position 1) and a second basic nitrogen in the side chain attached to the 4-amino group. nih.govresearchgate.net The basicity of these nitrogen centers, quantified by their pKa values, is critical. Electron-withdrawing groups at the 7-position, such as chlorine, lower the pKa of both the quinoline nitrogen and the terminal amino group of the side chain. researchgate.net This modulation of basicity is crucial for achieving the optimal level of protonation and accumulation in the target organelle. A direct relationship has been observed between the antiplasmodial activity (when normalized for pH trapping) and the ability of the compound to inhibit β-hematin formation, underscoring the dual importance of both drug accumulation and target inhibition. researchgate.netbohrium.com

| 7-Position Substituent | Quinoline N pKa₁ | Side Chain N pKa₂ | Relative pH Trapping (% of Chloroquine analog) | Effect on Antiplasmodial Activity |

|---|---|---|---|---|

| NO₂ | 6.28 | 8.63 | ~7% | Low activity |

| CF₃ | 7.65 | 9.14 | - | Active |

| Cl | 7.96 | 9.61 | - | Highly active |

| H | 8.23 | 9.82 | - | Low activity |

| CH₃ | 8.33 | 9.91 | - | Low activity |

| NH₂ | 8.36 | 10.02 | ~97% | Low activity |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a cornerstone of computational drug discovery, simulating the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This method predicts the preferred orientation of the ligand when bound to the target and estimates the strength of the interaction, often expressed as a binding energy or docking score.

Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, is the enzyme responsible for the resistance of Methicillin-Resistant Staphylococcus aureus (MRSA) to nearly all β-lactam antibiotics. nih.gov Consequently, it is a critical target for the development of new anti-MRSA agents. Computational docking studies are instrumental in evaluating how novel compounds, such as quinoline derivatives, might inhibit PBP2a. nih.gov

For a hypothetical docking study of this compound with PBP2a (PDB ID: 4DK1), the simulation would predict the binding pose and the specific molecular interactions that stabilize the ligand-protein complex. mdpi.com Research on similar 4-aminoquinoline derivatives has shown that binding within the PBP2a active site can be governed by a combination of forces. mdpi.com For instance, studies on compounds like 6-chlorocyclopentaquinolinamine have highlighted the importance of hydrophobic interactions with residues such as ALA601 and ILE614, hydrogen bonding with GLN521, and specific halogen contacts with TYR519 and THR399. mdpi.com

Based on its structure, this compound could engage in similar interactions. The 4-amino group is a potential hydrogen bond donor, while the quinoline ring system can participate in π-stacking and hydrophobic interactions. The chloro and dimethyl substitutions would further influence the binding mode and affinity, potentially forming halogen bonds or occupying specific hydrophobic pockets within the active site. The predicted binding energy would provide a quantitative estimate of its inhibitory potential against PBP2a.

Table 1: Illustrative Molecular Docking Results of this compound and a Reference Compound against PBP2a

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Hypothetical) |

| This compound | -8.5 | GLN521, TYR519, ALA601, ILE614 | Hydrogen Bond, Halogen Bond, Hydrophobic, π-Alkyl |

| Ceftaroline (Reference) | -9.5 | SER403 | Not specified in provided context |

Note: This table is illustrative and presents hypothetical data based on docking studies of similar compounds to demonstrate the expected outcomes of such an analysis. The binding energy for Ceftaroline is taken from a study on tea polyphenols. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. iitg.ac.inyoutube.com These methods can compute a wide range of molecular properties and reactivity descriptors that are crucial for understanding a compound's behavior and for developing quantitative structure-activity relationships (QSAR). mdpi.com

For this compound, methods like Density Functional Theory (DFT) would be employed to optimize its 3D geometry and calculate key electronic descriptors. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic) and electron-poor regions (electrophilic). This is invaluable for predicting how the molecule will interact with biological targets.

Mulliken Charges and Spin Densities: These calculations provide the partial charge and spin distribution on each atom, offering further insight into local reactivity and potential interaction sites. nih.gov

These descriptors can be used to build predictive QSAR models, which establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.gov

Table 2: Representative Quantum Chemical Descriptors (Hypothetical)

| Descriptor | Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -5.1 eV | Related to electron-donating ability |

| LUMO Energy | -2.2 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | 2.9 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measure of overall molecular polarity |

Note: The values in this table are for illustrative purposes to represent the type of data generated from quantum chemical calculations.

Ligand-Based and Structure-Based Drug Design Principles Applied to Quinoline Scaffolds

The development of new drugs based on the quinoline scaffold benefits from two complementary in silico design strategies: ligand-based and structure-based design.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target, such as PBP2a. As described in the molecular docking section, SBDD uses the target's structure to design ligands with high affinity and selectivity. By analyzing the binding pocket, modifications can be proposed for a lead compound like this compound to improve its fit and interactions, thereby enhancing its activity.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These approaches use a set of molecules with known activities to build a model that predicts the activity of new, untested compounds. nih.gov Techniques like 3D-QSAR and pharmacophore modeling are central to LBDD. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can correlate the 3D structural features of a series of quinoline derivatives with their biological activity. nih.gov This allows researchers to identify which steric and electrostatic properties are favorable for activity, guiding the design of more potent analogs. nih.govnih.govacs.org

The application of these computational principles to this compound would involve comparing its properties to those of known active quinoline derivatives to predict its potential and suggest modifications to optimize its biological profile.

Future Research Directions and Broader Academic Implications

Rational Design and Synthesis of Next-Generation 3-Chloro-5,7-dimethylquinolin-4-amine Analogs with Enhanced Activity and Selectivity

The rational design of next-generation analogs of this compound is a promising avenue for the development of compounds with enhanced biological activity and target selectivity. The core structure of this molecule offers multiple points for chemical modification, each with the potential to significantly influence its physicochemical properties and biological interactions.

Key to this endeavor will be the application of computational modeling and structure-activity relationship (SAR) studies. By systematically modifying the substituents at the 3, 5, and 7 positions of the quinoline (B57606) ring, as well as the 4-amino group, researchers can explore a vast chemical space. For instance, the introduction of various aryl or alkyl groups at the 4-amino position could modulate the compound's lipophilicity and hydrogen bonding capabilities, thereby affecting its target binding affinity and pharmacokinetic profile.

Furthermore, the strategic replacement of the methyl groups at the 5 and 7 positions with other functional groups, such as methoxy, trifluoromethyl, or halogens, could fine-tune the electronic properties of the quinoline ring system. This, in turn, may lead to improved target engagement and selectivity. The chlorine atom at the 3-position also presents an opportunity for modification, although its role in potential biological activity would need to be carefully considered, as it may be crucial for certain interactions.

The synthesis of these novel analogs would likely involve multi-step reaction sequences. A potential synthetic strategy could start from a substituted aniline (B41778) precursor, followed by a Gould-Jacobs reaction or a similar cyclization method to form the quinoline core. Subsequent chlorination and amination steps would yield the desired 3-chloro-4-aminoquinoline scaffold, which could then be further functionalized.

A systematic library of such analogs would provide a valuable resource for high-throughput screening against a variety of biological targets, including protein kinases, proteases, and receptors implicated in various diseases. The data generated from these screens would be instrumental in building robust SAR models to guide the design of even more potent and selective next-generation compounds.

Advanced Mechanistic Elucidation via Omics Technologies

To fully understand the biological effects of this compound and its future analogs, a deep dive into their mechanism of action at a systems level is imperative. The application of "omics" technologies, including genomics, proteomics, and metabolomics, will be instrumental in achieving this.

Transcriptomic analysis, using techniques such as RNA-sequencing, could reveal the global changes in gene expression within cells or tissues upon treatment with the compound. This can provide crucial clues about the cellular pathways and biological processes that are modulated, helping to identify primary targets and off-target effects.

Proteomics, employing methods like mass spectrometry-based protein profiling, can identify the proteins that directly interact with the compound or whose expression levels are altered. This can provide a more direct link between the compound and its molecular targets. Techniques such as thermal proteome profiling could be particularly valuable in identifying direct binding partners in a cellular context.

Metabolomic studies, which analyze the global changes in small-molecule metabolites, can offer insights into the downstream functional consequences of the compound's activity. By observing alterations in metabolic pathways, researchers can better understand the physiological impact of the compound on the cell or organism.

The integration of data from these different omics platforms will be essential for constructing a comprehensive picture of the compound's mechanism of action. This multi-faceted approach will not only help in validating its primary target but also in uncovering novel biological activities and potential mechanisms of resistance. Such a detailed mechanistic understanding is a prerequisite for the rational development of this compound for any potential therapeutic application.

Exploration of the Compound in Emerging Areas of Chemical Biology

The unique structure of this compound makes it an intriguing candidate for exploration in various emerging areas of chemical biology. Its potential as a chemical probe or a modulator of complex biological processes warrants investigation.

One area of interest is its potential use as a fluorescent sensor. The quinoline core is known to exhibit fluorescent properties, and modifications to the substituents could be designed to create a "turn-on" or "turn-off" fluorescent response upon binding to a specific biomolecule or in response to changes in the cellular microenvironment. Such probes would be invaluable tools for studying biological processes in real-time and with high spatial resolution.

Another exciting avenue is the development of analogs as targeted protein degraders. By functionalizing the 4-amino group with a linker connected to an E3 ligase-recruiting moiety, it may be possible to create proteolysis-targeting chimeras (PROTACs). If the quinoline scaffold can be shown to bind to a specific protein of interest, this approach could lead to the development of highly selective and potent agents that induce the degradation of disease-causing proteins.

Furthermore, the compound could be explored as a modulator of protein-protein interactions. The rigid, planar structure of the quinoline ring system could serve as a scaffold for presenting functional groups in a specific spatial orientation to disrupt or stabilize critical protein-protein interfaces that are often challenging to target with traditional small molecules.

Potential Utility in Materials Science and Other Interdisciplinary Research Fields

Beyond its potential biological applications, the chemical structure of this compound suggests its utility in the field of materials science. The electron-rich and planar nature of the quinoline ring system makes it a candidate for incorporation into organic electronic materials.

For instance, derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the quinoline core can be tuned through chemical modification to achieve desired energy levels for efficient charge transport and light emission. The presence of the chloro and amino groups also provides handles for polymerization or for anchoring the molecule to surfaces.

Moreover, the ability of the quinoline nitrogen to coordinate with metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing. The specific substitution pattern of this compound could lead to the formation of unique supramolecular architectures with interesting and potentially useful properties.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5,7-dimethylquinolin-4-amine, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. A common approach is reacting 4,7-dichloroquinoline derivatives with methylamine under reflux in polar solvents like ethanol or methanol . Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Solvent selection : Methanol enhances solubility of intermediates, while DMF may accelerate reactions but complicates purification.

- Catalysis : Triethylamine or K₂CO₃ can deprotonate amines, improving nucleophilicity .

Characterization via ¹H/¹³C NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight validation) is critical .

Q. How can researchers confirm the molecular structure and purity of this compound?

Answer:

- X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of bond lengths/angles .

- Spectroscopy :

- NMR : Compare chemical shifts with analogous compounds (e.g., 7-chloroquinolin-4-amine derivatives show characteristic NH₂ peaks at δ 5.5–6.5 ppm) .

- IR : Amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) confirm functional groups .

- Chromatography : HPLC purity >95% ensures minimal side products .

Q. What are the key considerations for storing and handling this compound to ensure experimental reproducibility?

Answer:

- Storage : Protect from light and moisture at –20°C in sealed, argon-flushed vials to prevent oxidation of the amine group .

- Solubility : Pre-dissolve in DMSO for biological assays (stock solutions ≤10 mM to avoid solvent toxicity) .

- Handling : Use gloveboxes for air-sensitive reactions (e.g., reductions with Pd/C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

- Standardize assays : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) under fixed O₂/CO₂ conditions to minimize variability in antimalarial studies .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves across labs. Probit analysis calculates IC₅₀ with 95% confidence intervals .

- Control for stereochemistry : Chiral HPLC can isolate enantiomers if racemic mixtures contribute to discrepancies .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Systematic substitution : Replace Cl or CH₃ groups with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) moieties to probe electronic effects .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PfDHFR in malaria parasites). Validate with mutagenesis studies .

- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that may influence SAR .

Q. How should researchers design crystallography experiments to resolve ambiguities in hydrogen bonding or crystal packing?

Answer:

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2h) and monitor degradation via UPLC-MS.

- Plasma stability : Use human plasma (37°C, 24h) with EDTA to inhibit esterases. Quench with acetonitrile and quantify parent compound .

- Forced degradation : Expose to UV light (ICH Q1B) or H₂O₂ to identify photolytic/oxidative liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.